3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
Properties
IUPAC Name |
3-(3-methoxyphenyl)-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6OS/c1-24-14-6-2-5-13(8-14)23-16-15(21-22-23)17(20-11-19-16)25-10-12-4-3-7-18-9-12/h2-9,11H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSOHLFVAVYLIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)SCC4=CN=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been studied for their inhibitory effects on lsd1.
Mode of Action
Related [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit lsd1. LSD1 is a lysine-specific demethylase that plays a pivotal role in regulating lysine methylation. Inhibition of LSD1 can lead to changes in gene expression, potentially affecting cell proliferation and migration.
Biological Activity
The compound 3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a member of the triazolopyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a complex heterocyclic structure that includes a triazole ring fused with a pyrimidine ring. The presence of various functional groups allows it to interact with multiple biological targets.
Synthesis
The synthesis typically involves multi-step organic reactions, including:
- Michael Addition Reaction : A common method where 1,2,4-triazol-5-amine reacts with pyrimidine derivatives.
- Reagents and Conditions : Specific reagents and conditions can vary based on the desired substituents at different synthesis stages.
Biological Activity
The biological activity of this compound is primarily linked to its potential therapeutic effects in various medical fields.
Anticancer Activity
Triazolopyrimidines have been extensively studied for their anticancer properties. For instance:
- Cell Proliferation Inhibition : Compounds in this class have shown significant inhibition of cell proliferation in various cancer cell lines (e.g., A431 vulvar epidermal carcinoma) .
- Mechanism of Action : The mechanism often involves the inhibition of specific signaling pathways such as VEGFR (Vascular Endothelial Growth Factor Receptor) signaling, which is crucial for tumor growth and metastasis .
Antimicrobial Properties
Triazolopyrimidines are also recognized for their antimicrobial activities:
- Broad Spectrum : They exhibit activity against bacteria, fungi, and viruses .
- Structure-Activity Relationship (SAR) : The presence of specific functional groups influences their efficacy against different pathogens.
Case Studies and Research Findings
Research has highlighted various derivatives of triazolopyrimidines, including the compound :
- In Vitro Studies :
-
In Vivo Evaluations :
- Animal studies are necessary to assess the pharmacokinetics and therapeutic efficacy of these compounds in a biological context.
Data Tables
| Activity Type | Target/Pathway | Effect Observed |
|---|---|---|
| Anticancer | VEGFR signaling | Inhibition of cell proliferation |
| Antimicrobial | Various pathogens | Broad-spectrum antimicrobial activity |
| Antiparasitic | Plasmodium falciparum | Significant inhibition observed |
Scientific Research Applications
Medicinal Chemistry
The compound's structural features indicate potential applications in the development of new therapeutic agents. Research has shown that triazolo-pyrimidine derivatives exhibit a variety of biological activities, including:
- Anticancer Activity : Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the pyridine moiety may enhance the compound's activity against bacterial pathogens. Studies on related compounds have shown promising results against strains such as Escherichia coli and Pseudomonas aeruginosa.
Antimalarial Activity
Research on triazolo derivatives has indicated their potential as antimalarial agents. In silico studies and molecular docking analyses have been utilized to evaluate their efficacy against malaria-causing parasites, particularly Plasmodium falciparum. The design of virtual libraries containing triazolo compounds has led to the identification of promising candidates for further development.
Neuropharmacology
Triazolo-pyrimidines are also being explored for their neuropharmacological effects. Compounds in this class have been investigated for their anxiolytic and anticonvulsant activities, making them candidates for treating neurological disorders.
Case Study 1: Anticancer Activity
A study focusing on triazolo-pyrimidine derivatives found that certain compounds exhibited significant cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The mechanism involved modulation of key signaling pathways associated with cancer cell survival, indicating a potential therapeutic role for this compound in oncology.
Case Study 2: Antimicrobial Efficacy
In vitro evaluations of related triazolo derivatives demonstrated activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing antibiotics. This suggests that 3-(3-methoxyphenyl)-7-((pyridin-3-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine could be a valuable addition to antimicrobial drug development.
Case Study 3: Antimalarial Research
Research involving the synthesis and evaluation of triazolo-pyrimidines as antimalarial agents highlighted their potential through virtual screening methods. Compounds were designed to target falcipain-2, an enzyme critical for the survival of malaria parasites, showing promising results in inhibiting parasite growth.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge between the pyridin-3-ylmethyl group and the triazolo-pyrimidine core is susceptible to nucleophilic substitution under alkaline conditions. This reaction is critical for modifying the compound’s bioactivity.
Key Observations :
-
Reagents : Alkyl halides (e.g., methyl iodide) or aryl halides in polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C.
-
Products : Substitution of the pyridin-3-ylmethyl group with alkyl/aryl thiols, yielding derivatives with altered lipophilicity.
-
Mechanism : SN2 pathway facilitated by the electron-deficient pyrimidine ring, which polarizes the C–S bond.
Example Reaction :
Oxidation of Thioether to Sulfone
The thioether group undergoes oxidation to sulfone under mild oxidative conditions, altering electronic properties and biological interactions.
Key Observations :
-
Reagents : Hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA) in acetic acid at 25–40°C.
-
Products : Sulfone derivatives with enhanced polarity and potential for hydrogen bonding.
Example Reaction :
Electrophilic Aromatic Substitution on the Methoxyphenyl Ring
The 3-methoxyphenyl substituent participates in electrophilic substitution, particularly at the para position relative to the methoxy group.
Key Observations :
-
Reagents : Nitration (HNO/HSO), sulfonation (HSO), or halogenation (Cl, Br).
-
Products : Nitro-, sulfonyl-, or halo-substituted derivatives. The methoxy group directs electrophiles to the para position due to its electron-donating nature .
Example Reaction :
Ring Modification of the Triazolo-Pyrimidine Core
The fused triazolo-pyrimidine system undergoes regioselective reactions, particularly at the pyrimidine C-5 position.
Key Observations :
-
Reagents : Alkylating agents (e.g., ethyl bromoacetate) or acyl chlorides.
-
Products : C-5 alkylated or acylated derivatives. Reactivity is influenced by the electron-withdrawing triazole ring .
Example Reaction :
Coordination with Metal Ions
The pyridine nitrogen and triazole sulfur atoms act as ligands for transition metals, enabling applications in catalysis or bioinorganic chemistry.
Key Observations :
-
Metals : Cu(II), Pd(II), and Pt(II) form stable complexes.
-
Applications : Enhanced anticancer activity in metal-coordinated derivatives .
Example Reaction :
Hydrolysis of the Methoxy Group
The methoxy group on the phenyl ring undergoes demethylation under acidic or enzymatic conditions.
Key Observations :
-
Reagents : HBr/AcOH or cytochrome P450 enzymes.
-
Products : Phenolic derivatives with altered pharmacokinetic properties .
Example Reaction :
Mechanistic Insights
-
Thioether Reactivity : The electron-deficient pyrimidine ring increases the electrophilicity of the adjacent sulfur atom, facilitating nucleophilic attack.
-
Aromatic Substitution : The methoxy group’s +M effect directs electrophiles to the para position, while the pyridine ring’s electron-withdrawing nature modulates reactivity .
-
Metal Binding : Pyridine N and triazole S act as bidentate ligands, stabilizing metal complexes through chelation .
This compound’s versatility in undergoing diverse reactions underscores its potential as a scaffold for drug discovery and materials science. Experimental validation of these pathways is recommended to optimize yields and selectivity.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Key Structural Variations in Triazolopyrimidine Derivatives
Key Observations:
- Position 3: Benzyl or substituted benzyl groups (e.g., 4-amino-3-methylbenzyl in BIIB014) are common, enhancing receptor binding through aromatic stacking. The target compound’s 3-methoxyphenyl group offers moderate lipophilicity and electron-donating effects .
- Position 7: Thioether groups (e.g., propylthio, methylthio) or heteroaryl substituents (e.g., furyl, pyridinyl) dominate.
Pharmacokinetic and Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 381.4* | 2.8 | 0.12 (PBS) | Moderate (CYP2E1) |
| BIIB014 | 345.4 | 2.1 | 0.25 (PBS) | High |
| Vipadenant | 345.4 | 2.3 | 0.18 (PBS) | Moderate |
| 3-Benzyl-7-(piperazinyl)-5-(propylthio)-3H-triazolo[4,5-d]pyrimidine | 392.5 | 3.5 | 0.08 (PBS) | Low (CYP3A4) |
*Calculated based on molecular formula C18H15N7OS.
Key Findings:
- The target compound’s higher LogP (2.8 vs. 2.1–2.3 in BIIB014/vipadenant) suggests increased membrane permeability but lower aqueous solubility.
- Piperazinyl derivatives (e.g., compound 7b in ) exhibit poor solubility due to bulkier substituents, whereas furyl or pyridinyl groups improve solubility via polar interactions .
Q & A
Q. How can researchers address batch-to-batch variability in synthetic yield or biological activity?
- Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, solvent ratio) via DoE (Design of Experiments) to identify critical process parameters (CPPs). Use PAT (Process Analytical Technology) tools like in situ FTIR to monitor reaction progress. For biological assays, include internal controls (e.g., staurosporine for cytotoxicity) and standardize cell passage numbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
